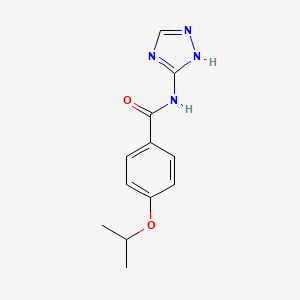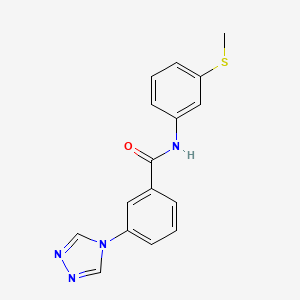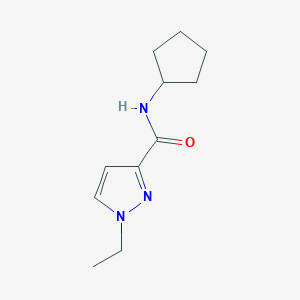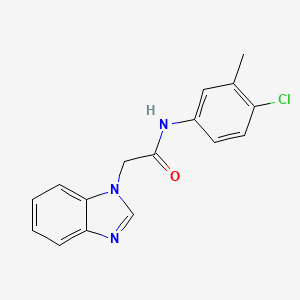![molecular formula C25H24N4O3 B5337962 5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide](/img/structure/B5337962.png)
5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with ethoxyphenyl, methoxy, and methylbenzamide groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide typically involves multiple steps, including the formation of the phthalazine core and subsequent substitution reactions. One common approach is to start with the synthesis of the phthalazine core, followed by the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. The methoxy and methylbenzamide groups are then introduced through additional substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as the purification of intermediates to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide
- 5-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide
- 5-{[4-(4-fluorophenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide
Uniqueness
The uniqueness of 5-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxy-N-methylbenzamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The ethoxyphenyl group, in particular, may confer unique properties compared to other similar compounds, potentially making it more effective in certain applications.
Properties
IUPAC Name |
5-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-32-18-12-9-16(10-13-18)23-19-7-5-6-8-20(19)24(29-28-23)27-17-11-14-22(31-3)21(15-17)25(30)26-2/h5-15H,4H2,1-3H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJJYCIVPVVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5337894.png)
![8-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337900.png)

![(3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol](/img/structure/B5337923.png)
![ethyl (2Z)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337928.png)
![8-(5-acetyl-2-pyridinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5337929.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5337932.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5337938.png)
![5'-methyl-1-[3-(1H-pyrazol-1-yl)benzyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5337944.png)

![5-[4-(benzyloxy)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5337954.png)
![(1R*,2R*,6S*,7S*)-4-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5337980.png)
